1-(Butan-2-yl)-4-(2,3,4-trimethoxybenzyl)piperazine
Description
Properties
IUPAC Name |
1-butan-2-yl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-6-14(2)20-11-9-19(10-12-20)13-15-7-8-16(21-3)18(23-5)17(15)22-4/h7-8,14H,6,9-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNVKENMABASOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Butan-2-yl)-4-(2,3,4-trimethoxybenzyl)piperazine is a piperazine derivative with potential applications in pharmacology due to its unique structural features. This compound is characterized by a butan-2-yl group and a 2,3,4-trimethoxybenzyl moiety, which may contribute to its biological activities. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C18H30N2O3
- Molecular Weight : 322.4 g/mol
- CAS Number : Not explicitly mentioned in the search results but can be derived from the molecular structure.
The biological activity of piperazine derivatives often involves modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. These compounds can act as agonists or antagonists at various receptor sites, influencing mood, cognition, and vascular function.
Potential Mechanisms:
- Cerebral Vasodilation : Similar compounds have been noted for their vasodilatory effects, which may be mediated through the modulation of nitric oxide pathways.
- Neurotransmitter Regulation : The presence of methoxy groups may enhance lipophilicity, facilitating blood-brain barrier penetration and affecting neurotransmitter release.
Biological Activity Data
| Activity | Reference |
|---|---|
| Cerebral vasodilator activity | |
| Neurotransmitter modulation | |
| Potential for myocardial protection |
Case Studies and Research Findings
- Vasodilatory Effects : A study on similar compounds indicated that derivatives like 1-(3,4,5-trimethoxybenzyl)piperazine exhibit significant cerebral vasodilatory properties. This suggests that this compound may also possess such effects due to structural similarities .
- Synthesis and Evaluation : Research involving the synthesis of piperazine derivatives has demonstrated that modifications to the benzyl moiety can enhance biological activity. For instance, derivatives with trimethoxy substitutions have shown improved efficacy in modulating vascular responses .
- Neuropharmacological Studies : Investigations into the pharmacological profiles of piperazine derivatives have revealed their potential in treating neurological conditions by acting on serotonin receptors. The specific interactions of this compound with these receptors remain to be fully elucidated but suggest a promising avenue for further research .
Scientific Research Applications
Pharmacological Applications
-
Neurological Research :
- The compound's structure suggests potential interactions with neurotransmitter systems. Piperazine derivatives are often investigated for their effects on serotonin and dopamine receptors, which are crucial in treating conditions like depression and anxiety.
- Case Study Example : A study examining piperazine derivatives found that modifications in the side chains can enhance receptor affinity and selectivity, which may lead to the development of new antidepressants.
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of methoxy groups may enhance the compound's ability to penetrate cell membranes and exert therapeutic effects.
- Case Study Example : A related piperazine derivative demonstrated significant activity against breast cancer cells in vitro, prompting further investigation into structure-activity relationships.
-
Antimicrobial Properties :
- Some studies have suggested that piperazine compounds possess antimicrobial properties. This may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Case Study Example : A derivative of piperazine was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration.
Research Methodologies
The applications of 1-(Butan-2-yl)-4-(2,3,4-trimethoxybenzyl)piperazine are typically explored through various methodologies:
- In Vitro Studies : These studies assess the biological activity of the compound using cultured cells to evaluate its effects on cell viability, proliferation, and apoptosis.
- In Vivo Studies : Animal models are used to study pharmacokinetics and pharmacodynamics, providing insights into the compound's efficacy and safety profiles.
Data Table: Summary of Case Studies
| Study Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Neurological Effects | In Vitro | Enhanced receptor binding | |
| Anticancer Activity | In Vitro/In Vivo | Cytotoxic effects on cancer cells | |
| Antimicrobial Properties | In Vitro | Activity against bacteria |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between 1-(Butan-2-yl)-4-(2,3,4-trimethoxybenzyl)piperazine and related piperazine derivatives:
*TMB: Trimethoxybenzyl
Key Observations :
- The butan-2-yl group introduces a branched alkyl chain, which may enhance membrane permeability compared to TMZ’s unsubstituted piperazine .
- KB-2796’s bis(4-fluorophenyl)methyl group confers calcium channel-blocking activity, distinct from the alkylated target compound .
Pharmacokinetic and Metabolic Differences
Q & A
Q. How do piperazine derivatives interact with diverse biological targets?
- Methodological Answer : Piperazine’s flexibility allows interactions with:
- Serotonin Receptors (5-HT1A) : Agonist/antagonist activity depends on aryl ring coplanarity with the piperazine N1 nitrogen .
- Enzymes (PLpro, DPP-IV) : Substituents like trifluoromethyl or nitro groups modulate hydrogen bonding and π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
